molecular formula C13H11F2N B1407418 4-(2,3-Difluorobenzyl)-phenylamine CAS No. 1516318-39-0

4-(2,3-Difluorobenzyl)-phenylamine

Cat. No. B1407418
M. Wt: 219.23 g/mol
InChI Key: ZPDCWNATPZSDGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, a large-scale synthesis of meso-2,3-difluoro-1,4-butanediol involves 5 steps from (Z)-but-2-enediol . Reactions at the benzylic position are also important for synthesis problems .


Molecular Structure Analysis

The molecular structure of related compounds like 2,3-Difluorobenzyl bromide has been analyzed . The vibronically cooled electronic emission spectra of the 2,3-difluorobenzyl radical was observed in a corona excited supersonic expansion (CESE) apparatus .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the vibronically cooled electronic emission spectra of the 2,3-difluorobenzyl radical was observed in a corona excited supersonic expansion (CESE) apparatus .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been documented. For example, 2,4-Difluorobenzyl Bromide has a molecular weight of 207.02, is a liquid at 20 degrees Celsius, and should be stored under inert gas .

Scientific Research Applications

1. Crystal Structure Analysis

4-(2,3-Difluorobenzyl)-phenylamine analogues have been synthesized and characterized, with a focus on their crystal structures. This is important for understanding their interaction with physiological receptors, which is crucial in medicinal chemistry applications (Wanat et al., 2020).

2. Photochemical Behavior

The photochemical behavior of 4-(2,3-Difluorobenzyl)-phenylamine derivatives has been studied, revealing insights into their planar ground-state geometry and charge-transfer character. This research is significant for applications in photochemistry and materials science (Yang et al., 2002).

3. Corrosion Inhibition

Compounds similar to 4-(2,3-Difluorobenzyl)-phenylamine have been evaluated for their effectiveness in inhibiting corrosion of mild steel. This has wide applications in industries like steel pickling, descaling, and oil well acidization (Singh & Quraishi, 2016).

4. Polymer Chemistry

The impact of difluorobenzyl derivatives on the mechanical and dielectric relaxation of polymers has been examined. These studies are essential for developing new materials with specific mechanical and electrical properties (Diaz-calleja et al., 2000).

5. Twisted Intramolecular Charge Transfer

Research on derivatives of 4-(2,3-Difluorobenzyl)-phenylamine has contributed to the understanding of twisted intramolecular charge transfer (TICT) in certain compounds, which is relevant for the development of optoelectronic materials (Yang et al., 2004).

6. Atropisomeric Properties

Studies have revealed the atropisomeric properties of certain 4-(2,3-Difluorobenzyl)-phenylamine analogues, which is significant in drug discovery and stereochemistry (Tucci et al., 2005).

7. Synthetic Applications

The synthesis and characterization of polyimides from diamine monomers related to 4-(2,3-Difluorobenzyl)-phenylamine have been explored. This research contributes to the field of polymer science and material engineering (Choi et al., 2010).

8. Bioactive Compound Generation

Research has been conducted on the nonenzymatic conversion of phenylamine analogues to generate new bioactive compounds. This is significant for pharmaceutical research and drug development (Xiao et al., 2021).

9. Luminescence Properties

The luminescence properties of composite nanofibers containing benzoic acid rare earth complexes have been studied, highlighting the potential applications of these materials in luminescent devices (Zhao et al., 2015).

10. Organic Light Emitting Devices (OLEDs)

Studies on phenylamine phenanthroimidazole-based compounds related to 4-(2,3-Difluorobenzyl)-phenylamine have been conducted for their use in OLEDs. This research is vital for the development of efficient and high-performance OLEDs (Jayabharathi et al., 2020).

Safety And Hazards

Safety data sheets provide information about the potential hazards of related compounds. For example, 2,4-Difluorobenzyl Bromide is classified as a flammable liquid and vapor, and it may cause severe skin burns and eye damage .

properties

IUPAC Name

4-[(2,3-difluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCWNATPZSDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Difluorobenzyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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